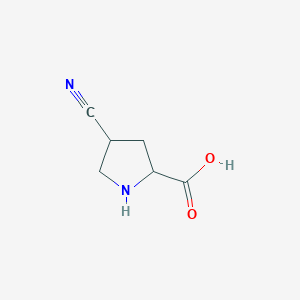
(2R,4S)-4-cyanopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative. . The presence of both a cyano group and a carboxylic acid group in its structure makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid typically involves starting from chiral pool precursors or through stereoselective reactions. One common method involves the use of asymmetric synthesis techniques to introduce the desired stereochemistry at the 2 and 4 positions of the pyrrolidine ring . For example, the synthesis of chiral pyrrolidine derivatives often involves starting from trans-4-hydroxy-L-proline, with key steps involving tethered aminohydroxylation to introduce the amino alcohol functionality.
Industrial Production Methods
Industrial production methods for (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid may involve large-scale asymmetric synthesis techniques, utilizing chiral catalysts and high-yielding reaction conditions to ensure the desired stereochemistry and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can yield primary amines .
Applications De Recherche Scientifique
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound is used in studies related to protein stability and folding, as it can be incorporated into peptides and proteins to enhance their stability.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The cyano group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
What sets (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid apart from these similar compounds is the presence of the cyano group, which imparts unique reactivity and versatility in chemical synthesis. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-cyanopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c7-2-4-1-5(6(9)10)8-3-4/h4-5,8H,1,3H2,(H,9,10) |
Clé InChI |
ZMDXRGOZLRLRQN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


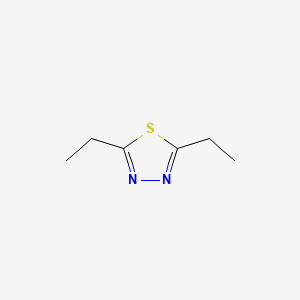
![1-Oxa-4-azaspiro[4.4]nonane](/img/structure/B8735125.png)
![6-Chloro-3,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8735133.png)

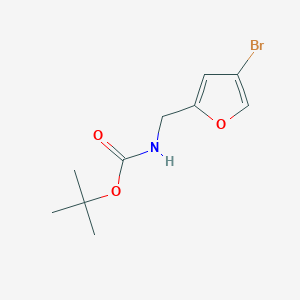
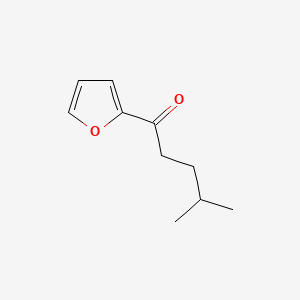

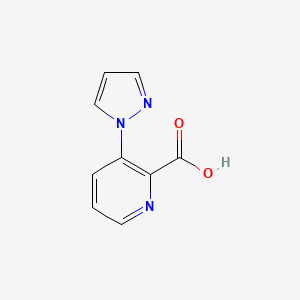
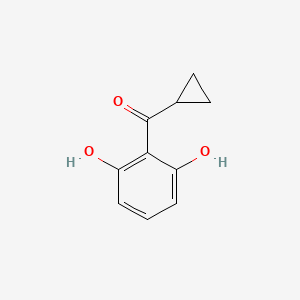
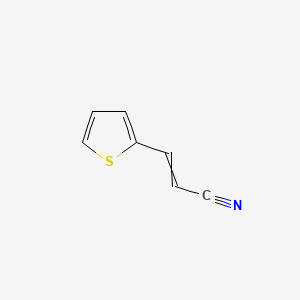
![2-(3-Ethoxyphenyl)-5h-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B8735197.png)
![[4-{[2-(Dimethylamino)ethyl]oxy}-3-(methyloxy)phenyl]methanol](/img/structure/B8735205.png)


